molecular formula C20H23ClN2O4S B11125224 N-benzyl-5-chloro-2-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide

N-benzyl-5-chloro-2-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide

Cat. No.: B11125224
M. Wt: 422.9 g/mol
InChI Key: DSIGXDYNLPITKV-UHFFFAOYSA-N
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Description

N-benzyl-5-chloro-2-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is a complex organic compound that features a benzyl group, a chloro substituent, a methoxy group, and a pyrrolidinyl ethyl group attached to a benzenesulfonamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-5-chloro-2-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide typically involves multiple steps, starting from readily available precursorsThe final step involves the attachment of the pyrrolidinyl ethyl group via a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and optimized reaction conditions to ensure scalability and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-chloro-2-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while substitution of the chloro group can result in various substituted derivatives .

Scientific Research Applications

N-benzyl-5-chloro-2-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-5-chloro-2-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives with different substituents, such as:

Uniqueness

N-benzyl-5-chloro-2-methoxy-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidinyl ethyl group, in particular, enhances its potential for specific molecular interactions and biological activities .

Properties

Molecular Formula

C20H23ClN2O4S

Molecular Weight

422.9 g/mol

IUPAC Name

N-benzyl-5-chloro-2-methoxy-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide

InChI

InChI=1S/C20H23ClN2O4S/c1-27-18-10-9-17(21)13-19(18)28(25,26)23(14-16-7-3-2-4-8-16)15-20(24)22-11-5-6-12-22/h2-4,7-10,13H,5-6,11-12,14-15H2,1H3

InChI Key

DSIGXDYNLPITKV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCCC3

Origin of Product

United States

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